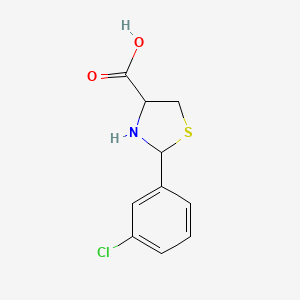

2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAXCRNTOFXJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine.

2-(3-chlorophenyl)-1,3-oxazolidine-4-carboxylic Acid: Similar structure but with an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to the presence of both the thiazolidine ring and the 3-chlorophenyl group, which confer specific chemical and biological properties

Biological Activity

2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the 3-chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.

Antioxidant Activity

Recent studies have shown that thiazolidine derivatives exhibit significant antioxidant properties. For instance, compounds derived from thiazolidine-4-one scaffolds have demonstrated improved radical scavenging capabilities compared to their parent compounds.

Key Findings:

- Antioxidant Assays : The antioxidant potential was evaluated through DPPH and ABTS radical scavenging assays. The thiazolidine derivatives exhibited EC50 values significantly lower than that of ibuprofen, indicating superior antioxidant activity .

- Mechanism : The mechanism behind this activity is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid have been investigated against various bacterial strains.

Antibacterial Efficacy:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that thiazolidine derivatives show promising antibacterial activity with MIC values ranging from 0.23 to 0.70 mg/mL against pathogens such as Bacillus cereus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various cancer cell lines.

Research Insights:

- Cell Viability Studies : Thiazolidine compounds have been shown to induce apoptosis in cancer cells while sparing normal cells. For example, studies have indicated a decrease in cell viability in cultured cancer cells treated with these compounds .

- Reactive Oxygen Species (ROS) Modulation : The ability of these compounds to modulate ROS levels suggests a dual role in both promoting apoptosis in cancer cells and protecting normal cells from oxidative damage .

Case Studies

- Oxidative Stress Defense : A study demonstrated that thiazolidine derivatives significantly reduced intracellular ROS levels in trophozoite cultures, indicating their role in cellular defense mechanisms against oxidative stress .

- Antimicrobial Testing : Another case study highlighted the effectiveness of thiazolidine derivatives against Staphylococcus aureus, showcasing their potential as alternative therapeutic agents .

Data Summary

The following table summarizes key biological activities and findings related to 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of precursor molecules containing chlorophenyl and thiazolidine moieties. For example, describes a related synthesis involving condensation of aromatic aldehydes with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. Adjusting catalyst loading (e.g., 0.5–2 mol%), temperature (80–120°C), and reaction time (6–24 hours) can optimize yield (60–85%) and purity (>95%) . Characterization via melting point (206–207°C, as in ) and HPLC ensures product integrity.

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- Melting Point : A key identifier; reported as 206–207°C for the crystalline form ( ).

- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (e.g., carboxylic acid at ~1700 cm⁻¹). Discrepancies in spectral data between studies (e.g., aromatic proton shifts) should be resolved by comparing with structurally analogous compounds ( ).

- Chromatography : HPLC or LC-MS with a C18 column (acetonitrile/water mobile phase) confirms purity (>97%) and detects impurities .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Work in a fume hood to mitigate inhalation risks ( ).

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation ( ).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ( ).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer :

- Solvent Effects : Compare data acquired in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation. For example, torsion angles and bond lengths resolve ambiguities in substituent positioning .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical spectra to cross-validate experimental data .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C). Monitor via HPLC; carboxylic acid groups may degrade at extreme pH, requiring buffered formulations ( ).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C). Lyophilization improves long-term storage stability ( ).

Q. How does the chlorophenyl substituent influence the compound’s pharmacological activity compared to analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with fluorophenyl or methoxyphenyl analogs ( ). The electron-withdrawing chloro group enhances metabolic stability but may reduce solubility.

- Biological Assays : Test in vitro models (e.g., enzyme inhibition assays) to quantify potency shifts. For example, chlorine’s hydrophobicity might improve target binding affinity ( ).

Q. What are the ecological implications of improper disposal, and how can researchers mitigate them?

- Methodological Answer :

- Biodegradability : Assess using OECD 301 tests; chlorinated aromatic rings are often persistent ( ).

- Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize HCl emissions ( ).

- Alternative Synthesis : Explore green chemistry approaches (e.g., microwave-assisted reactions) to reduce solvent waste ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.